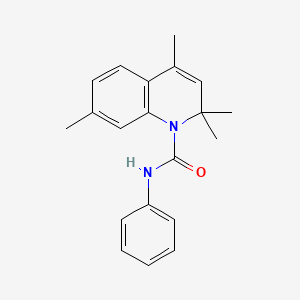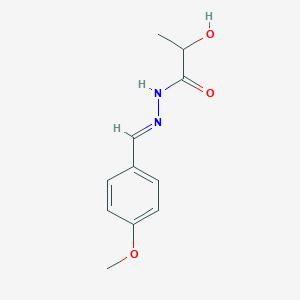![molecular formula C11H10BrN3OS2 B5766533 N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and other related compounds . Acylation of the amino group of these oxadiazoles with various acid chlorides yields acylated compounds . Further reactions can lead to the formation of other heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography . For example, the compound “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include reactions with thiosemicarbazide, acylation reactions, and reactions with ammonium thiocyanate . These reactions lead to the formation of various heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been determined using various techniques. For example, the compound “3,5-BIS((4-BROMOBENZYL)THIO)-1,2,4-THIADIAZOLE” has a CAS Number: 332110-09-5 and a Linear Formula: C16H12Br2N2S3 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound has been synthesized and studied for its antifungal properties . It has shown moderate antifungal activity, which makes it a potential candidate for further research in the development of new antifungal drugs .
Crystal Structure Analysis
The crystal structure of the compound has been determined using single-crystal X-ray structure determination . This information is crucial for understanding the physical and chemical properties of the compound, and can guide the design of new compounds with improved properties .
Density Functional Theory (DFT) Study
A DFT study of the compound was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy and atomic net charges were discussed . This theoretical study provides valuable insights into the electronic structure of the compound, which can be useful for predicting its reactivity and other properties .
Synthesis
The compound has been synthesized from 4-Bromophenylacetic acid and 3-nitrobenzoic acid in the presence of semicarbazide and phosphorus oxychloride . The synthesis process provides valuable information for the production of the compound on a larger scale .
Anti-Salmonella Typhi Activity
The compound has been evaluated for its activity against Salmonella typhi . Some of the synthesized compounds showed significant activity against this bacterium , which causes typhoid fever. This suggests that the compound could be further explored as a potential new treatment for this disease .
Drug Discovery
The compound has been designed by introducing a pyridine pharmacophore into the 1,2,4-triazole scaffold . This design strategy could be used to discover new bioactive lead compounds for drug discovery .
Zukünftige Richtungen
Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential uses in various applications. For example, given their antibacterial activity, they could be investigated for use in treating bacterial infections . Additionally, further studies could be conducted to fully characterize the physical and chemical properties of these compounds.
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVSFUWSCANJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)



![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)



![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)

